molecular formula C10H22INO B14653363 1-Pentanaminium, N,N-diethyl-N-methyl-3-oxo-, iodide CAS No. 52103-30-7

1-Pentanaminium, N,N-diethyl-N-methyl-3-oxo-, iodide

Cat. No.: B14653363
CAS No.: 52103-30-7
M. Wt: 299.19 g/mol
InChI Key: MLCZZDSLFGTXBC-UHFFFAOYSA-M
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Description

1-Pentanaminium, N,N-diethyl-N-methyl-3-oxo-, iodide is a chemical compound with the molecular formula C10H22INO. It is an iodide salt of a quaternary ammonium compound, which is often used in various chemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Pentanaminium, N,N-diethyl-N-methyl-3-oxo-, iodide typically involves the quaternization of the corresponding amine. The process generally includes the reaction of N,N-diethyl-N-methyl-3-oxopentanamine with an alkylating agent such as methyl iodide. The reaction is carried out under controlled conditions, often in the presence of a solvent like acetonitrile or ethanol, and at a temperature range of 50-70°C.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The process involves large-scale reactors and continuous monitoring of reaction parameters to maintain consistency and quality.

Chemical Reactions Analysis

Types of Reactions

1-Pentanaminium, N,N-diethyl-N-methyl-3-oxo-, iodide undergoes various chemical reactions, including:

    Substitution Reactions: The iodide ion can be replaced by other nucleophiles such as chloride, bromide, or hydroxide ions.

    Oxidation and Reduction: The compound can participate in redox reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium chloride, sodium bromide, and sodium hydroxide. The reactions are typically carried out in aqueous or alcoholic solutions at room temperature.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.

Major Products Formed

    Substitution Reactions: The major products are the corresponding quaternary ammonium salts with different anions.

    Oxidation and Reduction: The products depend on the specific reagents and conditions used but may include various oxidized or reduced forms of the original compound.

Scientific Research Applications

1-Pentanaminium, N,N-diethyl-N-methyl-3-oxo-, iodide has several applications in scientific research:

    Chemistry: It is used as a phase-transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.

    Biology: The compound is studied for its potential antimicrobial properties and its effects on cellular membranes.

    Medicine: Research is ongoing into its potential use as a drug delivery agent due to its ability to interact with biological membranes.

    Industry: It is used in the formulation of various industrial products, including surfactants and detergents.

Mechanism of Action

The mechanism of action of 1-Pentanaminium, N,N-diethyl-N-methyl-3-oxo-, iodide involves its interaction with cellular membranes. The quaternary ammonium group allows it to integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis. This property is particularly useful in its antimicrobial applications.

Comparison with Similar Compounds

Similar Compounds

  • Tetrabutylammonium iodide
  • Tetramethylammonium iodide
  • Tetraethylammonium iodide

Comparison

1-Pentanaminium, N,N-diethyl-N-methyl-3-oxo-, iodide is unique due to its specific alkyl chain length and functional groups, which confer distinct physicochemical properties. Compared to other quaternary ammonium iodides, it may exhibit different solubility, reactivity, and biological activity profiles, making it suitable for specific applications where other compounds may not be as effective.

Properties

CAS No.

52103-30-7

Molecular Formula

C10H22INO

Molecular Weight

299.19 g/mol

IUPAC Name

diethyl-methyl-(3-oxopentyl)azanium;iodide

InChI

InChI=1S/C10H22NO.HI/c1-5-10(12)8-9-11(4,6-2)7-3;/h5-9H2,1-4H3;1H/q+1;/p-1

InChI Key

MLCZZDSLFGTXBC-UHFFFAOYSA-M

Canonical SMILES

CCC(=O)CC[N+](C)(CC)CC.[I-]

Origin of Product

United States

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